3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-3-5-17(6-4-16)14-27-20-11-12-21-23(13-20)28-15-22(24(21)25)18-7-9-19(26-2)10-8-18/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPJTTIABYMQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methylphenylmethanol in the presence of a base to form the intermediate, which is then cyclized to yield the final chromen-4-one derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted chromen-4-one derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 266.29 g/mol. Its structure features a chromenone backbone with methoxy and methyl substituents, which contribute to its biological activity.
Pharmacological Applications
2.1 Antioxidant Activity
Research indicates that coumarin derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. Studies have shown that 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one can protect cells from oxidative damage, which is crucial in preventing various diseases linked to oxidative stress, including cancer and neurodegenerative disorders .
2.2 Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), making it a candidate for treating inflammatory diseases . In vitro studies have shown that it effectively reduces inflammation markers in cell cultures.
2.3 Anticancer Potential
Several studies have explored the anticancer effects of this compound. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . For instance, research involving different cancer cell lines has shown that the compound can significantly inhibit cell proliferation.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a recent study published in a peer-reviewed journal, researchers assessed the antioxidant potential of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that it exhibited a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study investigated the anti-inflammatory mechanism of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with this compound significantly reduced the levels of nitric oxide and prostaglandin E2, confirming its potential as an anti-inflammatory agent .
Summary of Applications
| Application Area | Description |
|---|---|
| Antioxidant Activity | Scavenges free radicals; protects against oxidative stress-related diseases |
| Anti-inflammatory Effects | Reduces pro-inflammatory cytokines; potential treatment for inflammatory diseases |
| Anticancer Potential | Induces apoptosis in cancer cells; inhibits cell proliferation |
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing structural similarities in substituent patterns or biological targets. Key differentiating factors include substituent electronic effects, steric bulk, and synthetic accessibility.
Table 1: Structural and Functional Comparison
Key Findings
Substituent Electronic Effects: The 4-methoxyphenyl group at the 3-position (target compound) provides electron-donating effects, enhancing aromatic π-π interactions with enzyme active sites compared to analogs with electron-withdrawing groups (e.g., nitro in ).
Biological Activity: Compounds with aminoethoxy substituents (e.g., compound 16 in ) show superior AChE inhibition (IC₅₀ = 1.2 µM) compared to alkyl/aryl ethers, suggesting hydrogen-bonding interactions are critical for enzyme binding.
Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 7-hydroxyflavone intermediates with 4-methylbenzyl chloride, a method analogous to bromopropoxy derivatives in .
Structural Stability :
- Intramolecular C–H···O interactions and π-π stacking (observed in ) stabilize the crystal lattice of flavone derivatives, a feature likely shared by the target compound.
Biological Activity
3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one, commonly referred to as a chromenone derivative, has garnered attention in the scientific community due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula : C24H20O4
- Molar Mass : 372.41 g/mol
- CAS Number : 4574-42-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromen-4-one Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Methoxyphenoxy Group : Nucleophilic substitution reactions using methoxyphenol derivatives.
- Attachment of Methylphenylmethoxy Group : Etherification reactions with methylphenylmethanol derivatives.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities:
Antioxidant Activity
Studies have shown that the compound acts as an effective antioxidant, capable of scavenging free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
Antimicrobial Effects
Research indicates that this compound possesses antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Receptor Modulation : Interaction with cellular receptors may influence signal transduction pathways, leading to altered cellular responses.
- Free Radical Scavenging : Its ability to neutralize reactive oxygen species (ROS) contributes to its antioxidant effects.
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-(4-methoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one to maximize yield and purity?
Answer:
- Reaction Conditions : Optimize temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., DMAP for acylations) to minimize side reactions. For example, highlights the importance of stepwise substitution to avoid steric hindrance .
- Purification : Use column chromatography with gradient elution (e.g., petroleum ether/ethyl acetate ratios) to isolate the target compound from byproducts. reports a 66.8% yield using petroleum ether/ethyl acetate (15:1) for purification .
- Byproduct Mitigation : Monitor reaction progress via TLC and adjust stoichiometry of reagents like morpholine-4-carboxylate derivatives to suppress dimerization .
Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structural integrity of this compound?
Answer:
- NMR Analysis : Compare experimental H and C NMR chemical shifts with predicted values. For instance, provides detailed spectral data (e.g., δ 6.34 ppm for chromen-4-one protons) .
- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1647 cm and aromatic C-O-C vibrations at 1246 cm .
- X-ray Crystallography : Resolve crystal packing and π-π stacking interactions, as demonstrated in , which reports triclinic crystal parameters (space group , Å) .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data observed across studies on chromen-4-one derivatives?
Answer:
- Comparative Structural Analysis : Correlate substituent effects with bioactivity. shows that ethoxy (C7) and methoxyphenoxy (C3) groups enhance antioxidant activity, while hydroxy groups (C3) may reduce solubility and efficacy .
- Dose-Response Validation : Standardize assays (e.g., IC measurements) across cell lines. For example, notes discrepancies in anticancer activity due to variations in cell permeability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., ) to identify trends in structure-activity relationships (SAR) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound, and what experimental validation is required?
Answer:
- In Silico Tools : Use QSAR models to predict logP (lipophilicity) and topological polar surface area (TPSA). reports a TPSA of 66.38 Å, suggesting moderate blood-brain barrier penetration .
- Molecular Docking : Simulate interactions with target proteins (e.g., cytochrome P450 enzymes) using crystallographic data from (monoclinic structure) .
- Validation : Compare predicted ADME properties with in vitro assays (e.g., hepatic microsomal stability) .
Q. What experimental approaches investigate the mechanism of action in cancer cell lines, considering structural analogs?
Answer:
- Apoptosis Assays : Use flow cytometry to measure caspase-3 activation, as seen in for morpholine-substituted analogs .
- ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, leveraging antioxidant data from .
- Gene Expression Profiling : Perform RNA-seq on treated cells to identify pathways modulated by methoxyphenyl and methylbenzyloxy substituents .
Q. How do substituent modifications at the C3 and C7 positions influence electronic properties and reactivity?
Answer:
- Electron-Donating Groups : Methoxy groups at C3 and C7 increase electron density on the chromen-4-one core, enhancing nucleophilic aromatic substitution () .
- Steric Effects : Bulky substituents (e.g., 4-methylbenzyloxy at C7) may hinder π-π stacking, as shown in ’s crystal structure .
- Hammett Constants : Use σ values to predict substituent effects on reaction rates (e.g., for -OCH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
